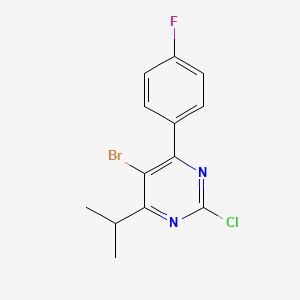
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a chloro group, a hydroxy group, and an ethyl ester group attached to a phenoxyacetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-hydroxyphenoxyacetate typically involves the reaction of 3-chloro-4-hydroxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-hydroxyphenol+ethyl chloroacetateK2CO3,solventethyl 3-chloro-4-hydroxyphenoxyacetate
Industrial Production Methods
On an industrial scale, the production of ethyl 3-chloro-4-hydroxyphenoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Ester hydrolysis: Formation of 3-chloro-4-hydroxyphenoxyacetic acid.
Oxidation: Formation of 3-chloro-4-oxophenoxyacetate.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-chloro-4-hydroxyphenoxyacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can be compared with other phenoxyacetates, such as:
Ethyl 4-chloro-3-hydroxyphenoxyacetate: Similar structure but with different positioning of the chloro and hydroxy groups.
Methyl 3-chloro-4-hydroxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-4-hydroxyphenoxyacetate: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of ethyl 3-chloro-4-hydroxyphenoxyacetate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H11ClO4 |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 |
InChI-Schlüssel |
LCFLJHXAQJKTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dichloro-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B8682828.png)



![2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B8682854.png)
![tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate](/img/structure/B8682862.png)
![[1-(4-Methoxyanilino)ethylidene]propanedinitrile](/img/structure/B8682863.png)




![2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine](/img/structure/B8682899.png)
